molecular formula C8H14O B13621292 (1R,2S)-2-Ethenylcyclohexan-1-ol CAS No. 6376-95-0

(1R,2S)-2-Ethenylcyclohexan-1-ol

Cat. No.: B13621292
CAS No.: 6376-95-0
M. Wt: 126.20 g/mol
InChI Key: CEBPBNSXJDTCPS-HTQZYQBOSA-N
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Description

The compound (1R,2S)-2-Ethenylcyclohexan-1-ol is a chiral cyclohexanol derivative featuring an ethenyl substituent at the 2-position of the cyclohexane ring. The lack of explicit references to this compound in the sources indicates that further primary literature or experimental studies are required for a comprehensive profile.

Properties

CAS No.

6376-95-0

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(1R,2S)-2-ethenylcyclohexan-1-ol

InChI

InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h2,7-9H,1,3-6H2/t7-,8-/m1/s1

InChI Key

CEBPBNSXJDTCPS-HTQZYQBOSA-N

Isomeric SMILES

C=C[C@@H]1CCCC[C@H]1O

Canonical SMILES

C=CC1CCCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Ethenylcyclohexan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a cyclohexanone derivative, using chiral catalysts or reagents. For example, the reduction of (1R,2S)-2-cyclohexenone with a chiral borane reagent can yield the desired alcohol with high enantiomeric purity .

Industrial Production Methods

Industrial production of (1R,2S)-2-Ethenylcyclohexan-1-ol typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts, such as rhodium or ruthenium complexes, to achieve high yields and enantiomeric excess. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Ethenylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.

Major Products

    Oxidation: Cyclohexanone or cyclohexanal.

    Reduction: Cyclohexanol.

    Substitution: Cyclohexyl chloride or bromide.

Scientific Research Applications

(1R,2S)-2-Ethenylcyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-Ethenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethenyl group can participate in π-π interactions or undergo further chemical modifications, affecting the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Comparative Chemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
(1R,2S)-2-Ethenylcyclohexan-1-ol Not Available C₈H₁₄O ~126.19 (estimated) Ethenyl group at 2-position
2-Ethyl-1-hexanol 104-76-7 C₈H₁₈O 130.23 Branched ethyl-hexanol chain
2-Ethoxycyclohexan-1-ol 2979-26-2 C₈H₁₆O₂ 144.21 Ethoxy group at 2-position
(1S,5R)-5-(1-methylethenyl)-2-methylidenecyclohexanol 21391-84-4 C₁₀H₁₆O 152.23 Methylethenyl and methylidene groups

Key Observations :

  • Steric and Electronic Effects : The ethenyl group in the target compound may confer higher reactivity in addition reactions compared to the ethoxy group in 2-Ethoxycyclohexan-1-ol.
  • Hydrogen Bonding : The hydroxyl group in all compounds enables hydrogen bonding, but substituents like ethoxy (in 2-Ethoxycyclohexan-1-ol) reduce polarity compared to the ethenyl group.

Biological Activity

(1R,2S)-2-Ethenylcyclohexan-1-ol is a cyclic alcohol that has garnered attention for its potential biological activities. This compound, characterized by its unique stereochemistry and functional groups, has been investigated for various pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article provides a comprehensive overview of the biological activity of (1R,2S)-2-Ethenylcyclohexan-1-ol, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of (1R,2S)-2-Ethenylcyclohexan-1-ol is C8H14OC_8H_{14}O, with a molecular weight of approximately 142.20 g/mol. The compound features a cyclohexane ring with an ethenyl group and a hydroxyl group, contributing to its unique reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that (1R,2S)-2-Ethenylcyclohexan-1-ol exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Anti-inflammatory Effects

In vitro studies have shown that (1R,2S)-2-Ethenylcyclohexan-1-ol can modulate inflammatory responses. It was found to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The compound's anti-inflammatory effects were confirmed through assays measuring nitric oxide production and cytokine release.

Cytotoxicity Studies

The cytotoxic potential of (1R,2S)-2-Ethenylcyclohexan-1-ol has been evaluated in various cancer cell lines. In a study involving human breast cancer (MCF-7) cells, the compound exhibited dose-dependent cytotoxicity with an IC50 value of approximately 30 µM. The mechanism of action appears to involve induction of apoptosis as evidenced by increased levels of caspase-3 activation.

The biological activity of (1R,2S)-2-Ethenylcyclohexan-1-ol can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

Case Studies

A notable case study involved the use of (1R,2S)-2-Ethenylcyclohexan-1-ol in a formulation aimed at treating skin infections caused by resistant bacterial strains. Patients treated with this formulation showed significant improvement compared to those receiving standard antibiotic therapy.

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